盐酸3-(1-氨基-2-羟乙基)苯酚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

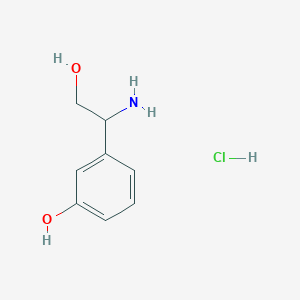

The compound "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" is a derivative of phenol, which is a class of compounds known for their aromatic ring with an attached hydroxyl group. This particular derivative includes an amino-2-hydroxyethyl group, suggesting potential biological activity due to the presence of both amino and hydroxyl functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be informative for understanding the potential uses and properties of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride".

Synthesis Analysis

The synthesis of related compounds, such as the racemic 1-(4-hydroxyphenyl)-2-[3-(substituted phenoxy)-2-hydroxy-1-propyl]amino-1-propanol hydrochlorides, involves a novel route that is based on the pharmacophore for uterine relaxant activity . This suggests that a similar synthetic approach could potentially be applied to the synthesis of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride", with the aim of achieving biological activity, such as uterine relaxation.

Molecular Structure Analysis

The molecular structure of compounds closely related to "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" is characterized by the presence of a phenol ring and additional functional groups that can engage in hydrogen bonding. For instance, "3-Hydroxyanthranilic Acid Hydrochloride" has a structure where the amino group is protonated, and the carboxyl group is nearly coplanar with the phenol ring, allowing for hydrogen bonding . This information can be extrapolated to suggest that "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also form hydrogen bonds due to its amino and hydroxyl groups, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The reactivity of compounds with similar structures to "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" can be complex. For example, ortho-(N-benzylidene)aminophenol reacts with chlorophosphites to form diastereomeric oxazaphosphorinanes . This indicates that the presence of an amino group adjacent to a phenol can lead to a variety of chemical reactions, depending on the reactants and conditions. Therefore, "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also participate in diverse chemical reactions, particularly those involving its amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" can be inferred from related compounds. The presence of both hydroxyl and amino groups suggests that it is likely to be soluble in water and may form salts with acids or bases. The compound's ability to form hydrogen bonds, as seen in "3-Hydroxyanthranilic Acid Hydrochloride" , could affect its melting point, boiling point, and solubility. Additionally, the biological evaluation of similar compounds, such as the uterine relaxants mentioned in paper , indicates that "3-(1-Amino-2-hydroxyethyl)phenol hydrochloride" may also exhibit biological activities, which could be explored in further studies.

科学研究应用

绿原酸的药理学综述

绿原酸(CGA)以其多种生物和药理效应而备受关注,例如抗氧化、抗菌、保肝、保护心脏和抗炎活性。CGA在调节脂质代谢和代谢紊乱中的葡萄糖中的作用为类似酚类化合物(包括盐酸3-(1-氨基-2-羟乙基)苯酚)治疗肝脂肪变性、心血管疾病、糖尿病和肥胖等疾病提供了潜在的研究途径(Naveed 等人,2018 年)。

化妆品中的羟基肉桂酸

羟基肉桂酸及其衍生物以其多功能的化妆品应用而著称,包括抗氧化、抗胶原蛋白酶、抗炎、抗菌和紫外线防护作用。这表明盐酸3-(1-氨基-2-羟乙基)苯酚在化妆品配方中具有潜在的研究领域,利用其酚类结构来改善皮肤健康(Taofiq 等人,2017 年)。

蛋白质-酚类相互作用

酚类化合物与蛋白质之间的相互作用影响蛋白质的结构和功能特性,这提出了另一个研究兴趣。这些相互作用对食品加工和健康益处的影响,包括抗氧化能力和生物利用度,可以为盐酸3-(1-氨基-2-羟乙基)苯酚的研究提供信息(Ozdal 等人,2013 年)。

肉桂酸衍生物的抗癌潜力

肉桂酸衍生物作为抗癌剂的研究,探索它们的合成、生物学评估和抗肿瘤功效,为研究盐酸3-(1-氨基-2-羟乙基)苯酚在癌症治疗中的治疗潜力提供了模型。该综述强调了肉桂酸衍生物未被充分利用的药用特性,表明这是一个有待进一步探索的有希望的领域(De 等人,2011 年)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

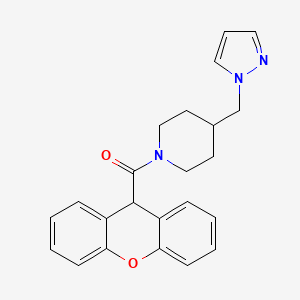

IUPAC Name |

3-(1-amino-2-hydroxyethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-8(5-10)6-2-1-3-7(11)4-6;/h1-4,8,10-11H,5,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUADLLHIHCGJGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Amino-2-hydroxyethyl)phenol hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)

![7-bromo-4-[2-(4-chlorophenyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2529294.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![2-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2529302.png)

![2-[(3-Methoxy-1-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2529305.png)

![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2529308.png)